1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone
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Overview
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a seven-membered azepane ring substituted with a 4-chlorophenyl group and a methoxyethanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the 4-chlorophenyl group and the methoxyethanone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
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Synthetic Routes
Step 1: Formation of the azepane ring through cyclization reactions.
Step 2: Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the methoxyethanone group through nucleophilic substitution or esterification reactions.
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Industrial Production Methods
- Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
- Use of automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the azepane nitrogen.
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Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but may include acids, bases, or specific catalysts.
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Major Products
- Oxidation products include ketones and carboxylic acids.
- Reduction products primarily include alcohols.
- Substitution reactions yield various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone has a wide range of applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
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Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
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Medicine
- Explored for its potential therapeutic effects in treating various diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
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Industry
- Utilized in the development of new materials and chemical products.
- Applied in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
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Pathways Involved
- Potential pathways include those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone: Lacks the methoxy group, leading to different reactivity and applications.
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone:
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Uniqueness
- The presence of the methoxyethanone moiety in this compound provides unique reactivity and potential for forming novel derivatives.
- Its specific structure allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-11-15(18)17-9-3-2-4-13(10-17)12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRDTUUFDKKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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